2-Bromo-6-tert-butylpyridine is a chemical compound with the molecular formula and a molecular weight of 214.10 g/mol. It is characterized by the presence of a bromine atom at the second position and a tert-butyl group at the sixth position of the pyridine ring. This compound is known for its unique structural features, which influence its chemical reactivity and biological properties. The InChI Key for 2-Bromo-6-tert-butylpyridine is IOGKQDRGOUALAS-UHFFFAOYSA-N, and it is indexed under the CAS number 195044-14-5 .
As a precursor, 2-Bromo-6-tert-butylpyridine itself likely doesn't have a specific mechanism of action. Its significance lies in its ability to be transformed into more complex molecules with targeted activities.
Research indicates that 2-Bromo-6-tert-butylpyridine exhibits various biological activities, including:
The synthesis of 2-Bromo-6-tert-butylpyridine can be achieved through several methods:
2-Bromo-6-tert-butylpyridine finds applications in various fields:
Several compounds share structural similarities with 2-Bromo-6-tert-butylpyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-5-(tert-butyl)pyridine | 1142197-19-0 | 0.95 |
2-(6-Bromopyridin-3-yl)acetonitrile | 144873-99-4 | 0.90 |
2-(6-Bromopyridin-3-yl)ethanamine | 910391-38-7 | 0.86 |
3-Bromo-4-(tert-butyl)pyridine | Unknown | Similar structure |
Uniqueness: The presence of both a bromine atom and a tert-butyl group distinguishes 2-Bromo-6-tert-butylpyridine from other similar compounds, influencing its reactivity and potential applications in synthesis and biological activity.
This comprehensive overview highlights the significance of 2-Bromo-6-tert-butylpyridine in chemical research and its potential applications across various fields. Further studies are warranted to explore its full capabilities and interactions within biological systems.
Irritant